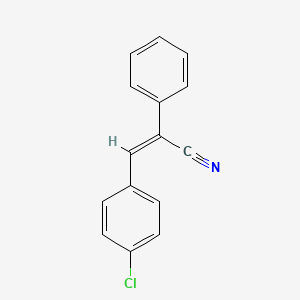

3-(p-Chlorophenyl)-2-phenylacrylonitrile

Description

Structural Classification and Nomenclature within Acrylonitrile (B1666552) Derivatives

3-(p-Chlorophenyl)-2-phenylacrylonitrile is an organic compound classified as a substituted acrylonitrile. The core of its structure is the acrylonitrile functional group, which consists of a vinyl group (C=C double bond) bonded to a nitrile group (-C≡N). In this specific derivative, the vinyl group is further substituted with two aryl groups: a phenyl group and a 4-chlorophenyl (para-chlorophenyl) group.

Due to these features, the compound is also referred to as a derivative of cinnamonitrile (B126248) (3-phenylacrylonitrile) or benzeneacetonitrile. chemeo.comnist.gov Its systematic nomenclature reflects the positions of the substituents on the acrylonitrile backbone. The presence of the double bond allows for geometric isomerism, a key feature of this molecule.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₁₅H₁₀ClN chemeo.comnist.govuni.lu |

| Molecular Weight | 239.70 g/mol chemeo.comnist.gov |

| CAS Number | 3695-92-9 chemeo.com |

| IUPAC Name | (2E)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile |

| Synonyms | p-Chloro-α-phenylcinnamonitrile, Benzeneacetonitrile, α-((4-chlorophenyl)methylene)- chemeo.com |

Overview of Historical and Contemporary Research Significance

The research significance of this compound and related structures is rooted in the broader context of medicinal chemistry and materials science. Historically, there has been a notable preference for para-substituted phenyl rings in drug discovery programs. researchgate.net This "para bias" can be traced back to earlier models of medicinal chemistry where para-substituted compounds were often more synthetically accessible. researchgate.net The p-chlorophenyl group, in particular, became a common choice due to its ease of synthesis and its ability to increase a molecule's hydrophobicity, which could lead to enhanced biological potency. researchgate.net

In contemporary research, the acrylonitrile scaffold and its derivatives continue to be of significant interest. Heterocyclic compounds containing acrylonitrile moieties are explored for their potential as novel therapeutic agents. mdpi.com For instance, research into related 3-aryl-2-(thien-2-yl)acrylonitriles has identified potent inhibitory activity against hepatoma (liver cancer) cells, with some derivatives showing greater efficacy than existing kinase inhibitors like sorafenib. mdpi.com Furthermore, chromene derivatives, which can be synthesized from precursors like 4-chlorobenzaldehyde, have demonstrated notable antimicrobial activities. mdpi.com This suggests that the structural motifs present in this compound are relevant to current investigations into new anticancer and antimicrobial agents.

Isomeric Considerations: (Z) and (E) Configurations and Their Stereochemical Implications

The presence of a carbon-carbon double bond in the acrylonitrile backbone of this compound results in geometric isomerism. The two possible isomers are designated as (Z) and (E) based on the spatial arrangement of the substituents attached to the double bond carbons.

The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority based on the atomic number of the atom directly bonded to the double bond carbon.

For Carbon-2 (C2): The attached groups are the phenyl group (-C₆H₅) and the nitrile group (-C≡N). The nitrogen atom in the nitrile group has a higher atomic number than the carbon atom in the phenyl group, so the nitrile group has higher priority.

For Carbon-3 (C3): The attached groups are the p-chlorophenyl group (-C₆H₄Cl) and a hydrogen atom (-H). The carbon atom of the p-chlorophenyl group has a higher atomic number than hydrogen, so the p-chlorophenyl group has higher priority.

The stereochemical implications are:

(Z)-isomer: The two higher-priority groups (nitrile and p-chlorophenyl) are on the same side (Zusammen) of the double bond.

(E)-isomer: The two higher-priority groups are on opposite sides (Entgegen) of the double bond.

The specific isomer can be identified using notations in chemical identifiers like the IUPAC name, SMILES string, or InChI key. chemeo.comuni.lu For example, the InChI string InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H/b14-10+ contains the layer /b14-10+, which defines the stereochemistry as the (E)-configuration. chemeo.comuni.lu

The different spatial arrangements of the bulky aryl groups in the (Z) and (E) isomers can lead to differences in their physical properties (such as melting point, solubility, and crystal structure) and their biological activity, as the specific shape of a molecule often dictates how it interacts with biological targets like enzymes or receptors.

| Isomer | Priority Group Arrangement |

| (E)-isomer | The nitrile group and the p-chlorophenyl group are on opposite sides of the C=C double bond. |

| (Z)-isomer | The nitrile group and the p-chlorophenyl group are on the same side of the C=C double bond. |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZUHCZQGFNGNH-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-92-9, 37629-64-4 | |

| Record name | Acrylonitrile, 3-(p-chlorophenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC214552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)-2-phenylprop-2-enenitrile, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5G6G4K54X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3 P Chlorophenyl 2 Phenylacrylonitrile

Classical Organic Synthetic Approaches

Classical methods remain fundamental in the synthesis of this compound, relying on condensation and addition reactions that are central to organic chemistry.

The Knoevenagel condensation is a cornerstone for the synthesis of 3-(p-Chlorophenyl)-2-phenylacrylonitrile. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, phenylacetonitrile (B145931), with a carbonyl compound, p-chlorobenzaldehyde. researchgate.net The active hydrogen on the carbon adjacent to the nitrile group of phenylacetonitrile is sufficiently acidic to be removed by a weak base, forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of p-chlorobenzaldehyde. The resulting β-hydroxynitrile intermediate readily undergoes dehydration, often spontaneously or with mild heating, to yield the final α,β-unsaturated product. youtube.com The reaction is highly efficient for forming C=C bonds. nih.gov

The choice of base is critical and typically involves amines like piperidine (B6355638) or inorganic bases such as potassium carbonate. nih.govorgsyn.org The reaction conditions are generally mild, and the process is known for its high selectivity and yields.

Table 1: Knoevenagel Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Transformation | Product |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | Phenylacetonitrile | Piperidine or K2CO3 | Condensation & Dehydration | This compound |

While the Knoevenagel condensation is a direct route, strategies based on the Aldol (B89426) condensation can also be employed, particularly for creating precursors. A relevant variant is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with a non-enolizable aldehyde. libretexts.orgwikipedia.org In this context, a chalcone-like precursor, 1-(p-chlorophenyl)-3-phenylprop-2-en-1-one, could be synthesized via the Claisen-Schmidt condensation of acetophenone (B1666503) (as the enolate source) and p-chlorobenzaldehyde.

This chalcone (B49325) would then require further modification, such as conversion to the corresponding acrylonitrile (B1666552). This multi-step approach is less direct than the Knoevenagel condensation but demonstrates the utility of aldol strategies in building the carbon framework. The initial aldol addition forms a β-hydroxy ketone, which then dehydrates to the α,β-unsaturated ketone (chalcone). amherst.eduyoutube.com

Michael addition, or conjugate addition, is a valuable tool for forming carbon-carbon bonds and can be instrumental in preparing precursors for this compound. amherst.eduijsdr.org A key strategy involves using a chalcone intermediate, such as 3-(p-chlorophenyl)-1-phenylprop-2-en-1-one. The α,β-unsaturated nature of the chalcone makes it an excellent Michael acceptor.

In this approach, a cyanide nucleophile (e.g., from NaCN or KCN) would add to the β-carbon of the chalcone. This 1,4-addition would form a β-cyano ketone. This intermediate contains the necessary carbon skeleton and functional groups that can be further manipulated to yield the target acrylonitrile, for instance, through subsequent elimination reactions. The Michael addition is thermodynamically controlled and effective for adding resonance-stabilized carbanions or other nucleophiles to activated olefins. ijsdr.org

This approach is a direct and widely used method, essentially a specific application of the Knoevenagel condensation. The reaction involves the condensation of a phenylacetonitrile derivative with an aromatic aldehyde or ester. nih.gov To synthesize the target compound, phenylacetonitrile is condensed with p-chlorobenzaldehyde. nih.gov

Alternatively, a variation involves the condensation of p-chlorophenylacetonitrile with an ethyl ester of a phenyl-containing acid, such as ethyl phenylacetate, in the presence of a strong base like sodium ethoxide. orgsyn.org This reaction variant, while effective, produces an acetoacetonitrile derivative which would then need to be converted to the final product. The most straightforward pathway remains the condensation of phenylacetonitrile with p-chlorobenzaldehyde. Research on similar reactions, such as the condensation of phenylacetonitrile with 4-methoxybenzaldehyde, has been conducted using solvent-free methods with bases like powdered KOH, demonstrating high efficiency. orgsyn.org

Table 2: Synthesis via Condensation of Phenylacetonitrile Derivatives

| Phenylacetonitrile Derivative | Carbonyl Compound | Base | Reaction Type | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | p-Chlorobenzaldehyde | Piperidine | Knoevenagel Condensation | This compound | nih.gov |

| 4-Chlorophenylacetonitrile | Ethyl phenylacetate | Sodium ethoxide | Claisen-type Condensation | α-(4-chlorophenyl)-γ-phenylacetoacetonitrile | orgsyn.org |

Catalytic Synthesis Protocols

Modern synthetic chemistry offers powerful catalytic methods, particularly those involving transition metals like palladium, to construct complex molecules with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, provide a sophisticated route to this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. misuratau.edu.ly To form the target compound, one possible pathway is the reaction of p-chloroiodobenzene or p-chlorobromobenzene with 2-phenylacrylonitrile (B1297842). In this scenario, the palladium catalyst would facilitate the formation of a new carbon-carbon bond between the p-chlorophenyl ring and the vinylic carbon of the acrylonitrile.

The Suzuki-Miyaura reaction is another powerful tool, coupling an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.comresearchgate.net A viable strategy would be the coupling of p-chlorophenylboronic acid with a vinyl halide such as (E/Z)-2-phenyl-3-bromoacrylonitrile. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and requires a base. nih.govnih.gov Research has demonstrated the successful Suzuki-Miyaura coupling of various arylboronic acids with 3-chloro-3-arylacrylonitriles, yielding 3,3-diaryl-substituted acrylonitriles, a structurally related class of compounds. nih.gov This highlights the feasibility of applying this methodology for the synthesis of this compound.

Table 3: Palladium-Catalyzed Synthetic Routes

| Reaction Type | Aryl Source | Alkene/Vinyl Source | Palladium Catalyst (Example) | Key Feature |

|---|---|---|---|---|

| Heck Coupling | p-Chloroiodobenzene | 2-Phenylacrylonitrile | Pd(OAc)2 | C-C bond formation at the alkene position. |

| Suzuki Coupling | p-Chlorophenylboronic acid | (E/Z)-2-Phenyl-3-bromoacrylonitrile | Pd(dppf)Cl2 | Couples an organoboron compound with an organohalide. |

Ligand-Free Platinum and Palladium Catalysis

Palladium-based catalyst systems are notably effective for the synthesis of aryl acrylonitrile derivatives. nih.govnih.gov An efficient method involves the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govnih.gov This approach provides a direct route to a wide array of substituted and functionalized aryl acrylonitriles with yields of up to 95%. nih.govnih.gov

A key system in this area is based on a Palladium/NIXANTPHOS catalyst. nih.govfrontiersin.org While not strictly "ligand-free," the high reactivity of this system is notable. frontiersin.org The proposed catalytic cycle begins with the deprotonation of the arylacetonitrile by a base like sodium tert-butoxide (NaOtBu) to form a benzyl (B1604629) anion. Concurrently, the vinyl halide undergoes oxidative addition to the Pd(0) center. The resulting vinyl palladium intermediate is believed to bind the benzyl anion, forming a key palladium complex. Subsequent reductive elimination yields the enenitrile product and regenerates the Pd(0) catalyst for the next cycle. nih.govfrontiersin.org

While the synthesis of surfactant- and organic ligand-free platinum nanoparticles has been demonstrated for other catalytic applications, highlighting their potential for enhanced activity due to unblocked surface sites, their specific application to acrylonitrile synthesis is an area of ongoing research. mdpi.com

Copper-Catalyzed α-Alkylation Reactions

Copper catalysis presents a highly efficient and user-friendly protocol for the α-alkylation of aryl acetonitriles, a key step in forming compounds like this compound. A system using copper(II) chloride (CuCl2) with N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand has been shown to effectively catalyze the cross-coupling reaction between aryl acetonitriles and benzyl alcohols. acs.orgresearchgate.netnih.gov This method is notable for its low catalyst loading and use of only a catalytic amount of base, achieving yields as high as 99%. acs.orgresearchgate.netnih.gov

This transformation is considered environmentally favorable as it falls under the "borrowing hydrogen" catalytic strategy, which ideally produces water as the only byproduct. acs.org The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the nitrile. acs.org The copper-catalyzed approach has also been applied to the alkylation of nitroalkanes with α-bromonitriles, demonstrating its utility in forming congested carbon-carbon bonds. nih.gov

Organocatalysis in Acrylonitrile Synthesis

Moving away from metal-based systems, organocatalysis offers an alternative pathway for acrylonitrile synthesis. A transition-metal-free method has been developed that relies on a mild base, such as potassium phosphate (B84403) (K3PO4), to promote a tandem reaction. nsf.gov This process involves the nucleophilic substitution of α-cyanohydrin methanesulfonates with alkenylboronic acids. nsf.gov

The reaction proceeds first through a base-promoted nucleophilic substitution to generate an intermediate, which then undergoes a base-promoted isomerization to yield the final acrylonitrile product. nsf.gov This protocol is advantageous because it operates under simple and mild conditions, tolerates a wide range of functional groups, and provides good chemical yields. nsf.gov

Mechanistic Studies of Synthetic Transformations

Understanding the underlying mechanisms, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and improving the yield and selectivity of the desired product.

Investigation of Reaction Intermediates and Transition States

Mechanistic studies distinguish between reaction intermediates, which are relatively stable molecules existing in a local energy minimum, and transition states, which are high-energy, fleeting configurations at the peak of an energy barrier. youtube.comyoutube.com It is impossible to isolate a transition state, whereas an intermediate is, in principle, isolatable. youtube.com

In the copper-catalyzed α-alkylation , experimental investigations and Density Functional Theory (DFT) studies suggest that the key step is the C(sp³)–H functionalization of the alcohol via a hydrogen atom abstraction, which forms copper-hydride species. acs.orgnih.gov The proposed mechanism involves the formation of benzaldehyde (B42025) from the alcohol substrate. This aldehyde then undergoes a Knoevenagel condensation with the deprotonated phenylacetonitrile to produce the final α,β-unsaturated nitrile. acs.org

For the palladium-catalyzed α-alkenylation , the proposed mechanism proceeds through a distinct catalytic cycle. Key intermediates include a vinyl palladium species, formed after oxidative addition of the vinyl halide to the Pd(0) catalyst, and a subsequent palladium complex formed by the binding of the deprotonated arylacetonitrile. nih.govfrontiersin.org

In the organocatalytic approach , the reaction is believed to proceed via an 'ate' type complex as a key intermediate. The base attacks the organoboronic acid to form this complex, which enhances its nucleophilicity before it reacts with the electrophile. nsf.gov This is followed by an isomerization step to yield the thermodynamically favored product. nsf.gov

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

The choice of catalyst, solvent, base, and temperature profoundly impacts the outcome of the synthesis of this compound and related compounds.

In the palladium-catalyzed α-alkenylation of phenylacetonitrile , extensive optimization has demonstrated the critical role of each component. The combination of the palladium source, the specific phosphine (B1218219) ligand (NIXANTPHOS), and the base is crucial for achieving high yields. nih.govresearchgate.net

Table 1: Optimization of Palladium-Catalyzed Alkenylation Data derived from studies on the coupling of phenylacetonitrile and 2-bromoprop-1-ene. researchgate.net

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Assay Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | NIXANTPHOS | NaOtBu | DME | 65 | 20 |

| Pd₂(dba)₃ | NIXANTPHOS | NaOtBu | DME | 65 | 89 |

| Pd₂(dba)₃ | NIXANTPHOS | KOtBu | DME | 65 | 84 |

| Pd₂(dba)₃ | NIXANTPHOS | NaOtBu | Dioxane | 65 | 13 |

| Pd₂(dba)₃ | NIXANTPHOS | NaOtBu | DME | 100 | 57 |

For copper-catalyzed reactions , the reaction atmosphere is a significant factor. When the synthesis of an α-alkylated nitrile was attempted under air instead of an inert atmosphere, a poor yield of only 20% was obtained, highlighting the sensitivity of the catalytic system to oxygen. acs.org

The influence of reaction conditions extends to catalyst stability and selectivity. In related hydrogenation studies using palladium catalysts, increasing the reaction temperature was found to dramatically decrease the selectivity for the desired product, styrene, in favor of over-hydrogenation. oaepublish.com This underscores the delicate balance required between temperature, catalyst loading, and desired outcome. oaepublish.com Similarly, in bifunctional catalysis, the spatial arrangement and proximity of different catalytic sites can significantly affect reaction rates and product distribution by influencing the mass transfer of intermediates. acs.org

Chemical Reactivity and Derivatization of 3 P Chlorophenyl 2 Phenylacrylonitrile

Reactivity of the Nitrile Functional Group

The nitrile (C≡N) group in 3-(p-chlorophenyl)-2-phenylacrylonitrile is strongly polarized, rendering the carbon atom electrophilic. pressbooks.pub This polarity, combined with its conjugation to the adjacent alkene, makes it a key site for chemical reactions.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reaction is analogous to nucleophilic addition to a carbonyl group, resulting in the formation of an sp2-hybridized imine anion intermediate. pressbooks.pub The conjugation within the α,β-unsaturated nitrile system enhances the reactivity of the nitrile group toward nucleophiles. fiveable.me

Common nucleophiles that can add to the nitrile group include organometallic reagents like Grignard and organolithium compounds. However, in the context of α,β-unsaturated nitriles, the reaction pathway can be competitive, with potential for addition to the alkene moiety as well (see section 3.2.1). The generation of nitrile anions through deprotonation at the α-carbon is a common strategy in the functionalization of saturated nitriles, but for α,β-unsaturated systems like this compound, conjugate addition is a more prominent pathway. umich.eduwikipedia.org

Table 1: General Nucleophilic Additions at the Nitrile Group

| Nucleophile | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Organolithium (R-Li) | Imine anion | Ketone |

This table represents general reactivity patterns for nitriles.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate. In the case of this compound, hydrolysis would lead to the formation of 3-(p-chlorophenyl)-2-phenylacrylic acid.

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. pressbooks.pub This forms an imine anion, which is then protonated to a tautomeric amide. pressbooks.pub Further hydrolysis of the amide, which is often faster than the initial nitrile hydrolysis, yields the carboxylate salt, which upon acidification gives the carboxylic acid. pressbooks.pub

While specific studies on the chemical hydrolysis of this compound are not prevalent, related compounds demonstrate this reactivity. For instance, the biocatalytic desymmetric hydrolysis of a structurally similar dinitrile, 3-(4-chlorophenyl)-glutaronitrile, using a nitrilase enzyme from Gibberella intermedia, selectively hydrolyzes one nitrile group to a carboxylic acid, yielding (S)-4-cyano-3-(4-chlorophenyl)-butyric acid with high enantiomeric excess. nih.gov This highlights the potential for selective transformations of the nitrile group.

A significant reaction of the nitrile group is its conversion into nitrogen-containing heterocycles, most notably 1H-tetrazoles. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. researchgate.netbeilstein-journals.org The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the [3+2] cycloaddition reaction of a nitrile with an azide (B81097), typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.govnih.gov

This transformation can be applied to α,β-unsaturated nitriles. For example, the synthesis of (E)-3-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile has been accomplished through a multicomponent reaction involving 4-chlorobenzaldehyde, malononitrile, and sodium azide, catalyzed by a magnetic nanocatalyst. nih.gov In this process, an intermediate similar to this compound is formed in situ and then undergoes cycloaddition with the azide. nih.gov The reaction is often facilitated by Lewis acids like zinc chloride or can be performed under neutral conditions using specialized organocatalysts. nih.govorganic-chemistry.org

Reaction Scheme: Tetrazole Formation

This represents the direct conversion for illustrative purposes.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is part of a conjugated system, making it susceptible to addition reactions, particularly conjugate additions.

The most characteristic reaction of the alkene in α,β-unsaturated nitriles is the Michael addition, a type of conjugate or 1,4-addition. masterorganicchemistry.comwikipedia.org Due to the electron-withdrawing nature of the nitrile group, the β-carbon (the carbon bearing the p-chlorophenyl group) becomes electrophilic and is attacked by a wide range of soft nucleophiles, known as Michael donors. fiveable.melibretexts.org

The general mechanism involves the addition of the nucleophile to the β-carbon, which generates a resonance-stabilized enolate intermediate. wikipedia.org This intermediate is then protonated at the α-carbon in the workup step to yield the final adduct. masterorganicchemistry.com

Table 2: Common Michael Donors and Their Adducts

| Michael Donor | Adduct with this compound |

|---|---|

| Enolates (from ketones, malonates, etc.) | Substituted dicarbonyl or cyano-carbonyl compounds |

| Amines (Aza-Michael) | β-Amino nitriles |

| Thiols (Thia-Michael) | β-Thio nitriles |

A relevant study showed that the Michael addition of phenylacetonitrile (B145931) to a similar compound, 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile, yielded 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile. researchgate.net This demonstrates the feasibility of forming new carbon-carbon bonds at the β-position of such acrylonitrile (B1666552) derivatives. researchgate.net

Reactivity of the Aromatic Moieties

The molecule contains two distinct aromatic rings: an unsubstituted phenyl group and a p-chlorophenyl group. Their reactivity, particularly towards electrophilic aromatic substitution (EAS), is governed by the nature of the substituents attached to them. Aromatic rings generally require a catalyst for reactions like halogenation or nitration as they are less reactive than simple alkenes. pressbooks.pub

The p-chlorophenyl ring is deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing inductive effect of the chlorine atom. The chlorine is an ortho-, para-director, but since the para position is already occupied, electrophilic attack would be directed to the positions ortho to the chlorine.

Standard electrophilic aromatic substitution reactions could potentially be carried out on either ring, though likely requiring forcing conditions. These reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). pressbooks.pub

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃). pressbooks.pub

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be particularly difficult due to the deactivating nature of the substituent groups.

The relative reactivity between the two rings would depend on the specific reaction conditions, but the p-chlorophenyl ring is expected to be the less reactive of the two towards electrophiles. nih.gov

Electrophilic Aromatic Substitution on the Chlorophenyl and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, two aromatic rings are available for substitution: the p-chlorophenyl ring and the unsubstituted phenyl ring. The outcome of such reactions, including the rate and regioselectivity, is governed by the electronic effects of the substituents attached to the rings. uci.edulibretexts.org

The phenyl ring is activated by the vinyl group, which can donate electron density through resonance, although this effect is somewhat attenuated by the electron-withdrawing nature of the nitrile group. Conversely, the chlorophenyl ring is influenced by the chlorine atom and the vinylacrylonitrile substituent. Chlorine is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. uci.edu The vinylacrylonitrile group is a deactivating group due to the electron-withdrawing nature of the nitrile and the delocalization of the pi-electrons of the ring into the alkene system.

Reactivity of the Phenyl Ring:

The phenyl group is attached to a carbon of the double bond which is also bonded to the electron-withdrawing cyano group. This entire substituent deactivates the phenyl ring towards electrophilic attack. When substitution does occur, the directing effect of the substituted vinyl group would generally favor substitution at the ortho and para positions. However, steric hindrance from the rest of the molecule might favor para substitution.

Reactivity of the Chlorophenyl Ring:

The chlorophenyl ring is substituted with both a chlorine atom and the 2-phenylacrylonitrile (B1297842) group. The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. uci.edu However, the para position is already occupied by the 2-phenylacrylonitrile substituent. Therefore, electrophilic attack is directed to the positions ortho to the chlorine atom (positions 2' and 6' of the chlorophenyl ring). The deactivating nature of both the chlorine and the vinylacrylonitrile substituent means that harsh reaction conditions would likely be required to achieve substitution on this ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions on this compound would need to be determined empirically, but the general principles of substituent effects provide a predictive framework.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Activating/Deactivating Groups | Predicted Position of Substitution |

| Phenyl Ring | Deactivating (vinylacrylonitrile) | ortho, para (relative to the point of attachment) |

| Chlorophenyl Ring | Deactivating (chlorine, vinylacrylonitrile) | ortho to chlorine |

Note: This table is based on general principles of electrophilic aromatic substitution and does not represent experimentally verified data for this specific compound.

C-H Functionalization and Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The presence of a chloro-substituted aryl group in this compound makes it a suitable substrate for various cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. organic-chemistry.orgnih.govlibretexts.org These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by subsequent steps to form the new bond. libretexts.org

Heck Reaction:

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The chlorophenyl group of this compound could potentially be coupled with various alkenes to introduce new vinyl groups. While aryl chlorides are generally less reactive than aryl bromides or iodides, the use of suitable phosphine (B1218219) ligands can facilitate the reaction. illinois.edu A potential outcome would be the formation of a stilbene-like core structure. The reductive Heck reaction is a variation that results in the hydroarylation of an alkene. nih.gov

Suzuki Reaction:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. nih.govtcichemicals.com This reaction is widely used for the synthesis of biaryl compounds. researchgate.net The chlorophenyl moiety of the title compound could be coupled with a variety of aryl or vinyl boronic acids to generate more complex molecular architectures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Reaction:

The Sonogashira coupling reaction is the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a reliable method for the synthesis of arylalkynes. researchgate.netnih.gov The chlorophenyl group of this compound could be alkynylated using this method, providing access to compounds with a tolan-like structure.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Potential Product | Catalyst System (General) |

| Heck | Alkene (e.g., styrene) | 3-(4'-vinylbiphenyl-4-yl)-2-phenylacrylonitrile | Pd(OAc)₂, phosphine ligand, base |

| Suzuki | Arylboronic acid (e.g., phenylboronic acid) | 3-(4'-phenylbiphenyl-4-yl)-2-phenylacrylonitrile | Pd(PPh₃)₄, base |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | 3-(4'-(phenylethynyl)biphenyl-4-yl)-2-phenylacrylonitrile | PdCl₂(PPh₃)₂, CuI, amine base |

Note: The products listed are hypothetical and the reaction conditions are generalized examples. Specific conditions would require experimental optimization.

Spectroscopic and Crystallographic Elucidation of 3 P Chlorophenyl 2 Phenylacrylonitrile

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the most definitive picture of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

Single-crystal X-ray diffraction analysis of 3-(p-Chlorophenyl)-2-phenylacrylonitrile reveals its precise molecular geometry and how the molecules arrange themselves in a crystal lattice. The compound crystallizes in the monoclinic crystal system, commonly in the P2₁/c space group.

The molecule is nearly planar, with a small dihedral angle between the two phenyl rings. The crystal packing is primarily stabilized by C-H···N and C-H···π intermolecular hydrogen bonds. These interactions create a layered or herringbone packing motif in the solid state. The nitrile group and the aromatic rings play a crucial role in directing these non-covalent interactions.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.5 |

| b (Å) | ~5.8 |

| c (Å) | ~15.1 |

| β (°) | ~113 |

(Note: The provided crystallographic parameters are representative values and may vary slightly between different reported structures.)

Polymorphism and Anisotropic Crystal Growth Investigations

The solid-state structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile has been meticulously examined, revealing a notable characteristic of polymorphism. iucr.org The compound crystallizes in a disordered state, with the molecule adopting two distinct orientations within the crystal lattice. iucr.org This disorder is quantified by a refined occupancy ratio of 0.86(2) for the major component and 0.14(2) for the minor component. iucr.org The presence of this disorder is a crucial aspect of its crystal chemistry, indicating that different molecular arrangements are energetically accessible and can coexist within a single crystal.

Crystallization of the compound from an ethanol (B145695) solution via slow evaporation yields colorless, plate-like crystals. iucr.org The plate-like morphology is indicative of anisotropic crystal growth, a phenomenon where the growth rates differ along various crystallographic directions. This differential growth is a direct consequence of the varying strengths of intermolecular interactions along different axes of the crystal lattice. The stronger interactions within certain planes guide the crystal to grow preferentially in those directions, resulting in a plate-like habit.

Analysis of Intermolecular Interactions

The stability and packing of this compound in the crystalline state are dictated by a sophisticated network of weak non-covalent interactions. These interactions, though individually weak, collectively provide the cohesive forces necessary for the formation of a stable crystal lattice.

Characterization of Hydrogen Bonding Networks (e.g., C-H···N, C-H···Cl)

The crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile is primarily stabilized by intermolecular C-H···N and C-H···Cl hydrogen bonds. iucr.orgnih.gov One of the key motifs involves a three-centered intermolecular C-H···N interaction, where the nitrogen atom of the nitrile group acts as an acceptor for hydrogen atoms from a vinylic proton and a proton of the chlorophenyl ring. nih.gov These interactions are responsible for linking molecules into chains. nih.gov

Investigation of π-Interactions (e.g., C-H···π, π···π Stacking)

In addition to hydrogen bonds, π-interactions are crucial in the molecular packing of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. The structure exhibits C-H···π interactions, which, according to PIXEL energy analysis, are responsible for the formation of a strong dimeric motif in the major disordered component. iucr.org

The packing also features stacking interactions involving the nitrile groups. nih.gov This can be considered a form of π···π stacking, where the electron-rich triple bond of one nitrile group interacts with another. These interactions, along with C-H···π and C-H···N interactions, contribute to the formation of molecular chains within the crystal. nih.gov

Quantitative Analysis of Weak Non-Covalent Interactions

A quantitative understanding of the intermolecular forces is achieved through Hirshfeld surface analysis and PIXEL energy calculations. iucr.orgnih.gov The Hirshfeld analysis provides a visual representation of short contacts and allows for the quantification of the relative contributions of various non-covalent interactions to the crystal packing. iucr.org

| Intermolecular Contact | Contribution (%) |

| H···H | Not specified |

| H···C | Not specified |

| H···Cl | Significant |

| H···N | 10.6 |

| C···C | 4.1 |

| C···N | 3.8 |

This table summarizes the percentage contribution of various intermolecular contacts to the Hirshfeld surface for the major component of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. nih.gov

PIXEL energy analysis further quantifies the interaction energies of different molecular pairs (motifs) within the crystal. nih.gov For instance, a dimer formed by C-H···π interactions is identified as a particularly strong motif. iucr.org Another significant motif, stabilized by three-centered C-H···N interactions, has a calculated interaction energy of -5.9 kcal mol⁻¹. nih.gov The stacking of nitrile groups also contributes significantly to the lattice energy. nih.gov

Molecular Packing Efficiency and Lattice Energy Contributions

The molecules of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile pack in columns, which are then interconnected by weak C-H···Cl interactions to form the complete crystal structure. iucr.org The efficiency of this packing is reflected in the calculated lattice energy.

Lattice energy calculations show that the crystal packing is predominantly stabilized by dispersion energy, which accounts for 71% of the total stabilization. nih.gov The remaining 29% is contributed by electrostatic energy (Coulombic and polarization). nih.gov The total lattice energy is calculated to be -28.9 kcal mol⁻¹, which is a sum of the following components: nih.gov

| Energy Component | Value (kcal mol⁻¹) |

| Coulombic | -10.5 |

| Polarization | -4.7 |

| Dispersion | -36.6 |

| Repulsion | 22.9 |

| Total Lattice Energy | -28.9 |

This table details the different energy contributions to the total lattice energy of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile as determined by PIXEL calculations. nih.gov

This detailed energy breakdown highlights the dominant role of dispersion forces in the crystal packing of this compound, a common feature in molecules with significant aromatic character. nih.gov

Computational and Theoretical Chemistry Studies of 3 P Chlorophenyl 2 Phenylacrylonitrile

Quantum Chemical Methodologies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. youtube.commdpi.com It is based on the principle that the energy of a system can be determined from its electron density. DFT has become a standard tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. youtube.comniscpr.res.in

For 3-(p-chlorophenyl)-2-phenylacrylonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine several key characteristics. niscpr.res.in These include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which helps in the identification and characterization of the molecule. niscpr.res.in

Electronic Properties: Determination of dipole moment, polarizability, and other electronic descriptors that govern the molecule's interaction with external electric fields.

Reactivity Indices: Calculation of parameters that help in understanding the molecule's chemical behavior. nih.govnih.gov

Studies on structurally similar molecules, such as other phenylacetonitrile (B145931) derivatives, have demonstrated the utility of DFT in providing reliable molecular structures and vibrational spectra with moderate computational effort. niscpr.res.in

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM-ONIOM) Approaches

For studying the behavior of this compound in a complex environment, such as in solution or interacting with a biological macromolecule, a full quantum mechanical calculation can be computationally prohibitive. Hybrid QM/MM methods, particularly the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach, offer a practical solution. numberanalytics.comwikipedia.org

The ONIOM method is a multi-layered approach where the system is partitioned into different regions, each treated with a different level of theory. numberanalytics.comwikipedia.orgacs.org

The QM Region: The chemically active part of the system, in this case, the this compound molecule, is treated with a high-level, accurate quantum mechanics method (like DFT).

The MM Region: The surrounding environment (e.g., solvent molecules or a protein active site) is treated with a less computationally expensive molecular mechanics (MM) force field. q-chem.comquantumbioinc.com

The total energy of the system is calculated by combining the results from the different layers. q-chem.com This approach allows for the accurate modeling of the electronic effects in the region of interest while still accounting for the steric and electrostatic influence of the larger environment. acs.org For instance, an ONIOM calculation could be employed to model the interaction of this compound with an enzyme, providing insights into its binding mode and mechanism of action.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: Represents the ability of a molecule to donate electrons. It is associated with the molecule's nucleophilicity or basicity. youtube.com

LUMO: Represents the ability of a molecule to accept electrons, indicating its electrophilicity or acidity. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A larger gap implies higher kinetic stability.

For this compound, the conjugated π-system involving the two phenyl rings and the acrylonitrile (B1666552) moiety is expected to significantly influence the HOMO and LUMO. The HOMO would likely be distributed over the π-system, while the LUMO would also be located within this conjugated framework. The presence of the electron-withdrawing chloro and cyano groups can affect the energy levels of these orbitals. rsc.org

Illustrative FMO Data for this compound Note: The following data is illustrative and based on typical values for similar conjugated molecules. Specific values would require dedicated DFT calculations.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. cresset-group.comresearchgate.net The MEP map is plotted on the molecule's surface, using a color scale to indicate different potential values.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. They indicate regions of high negative electrostatic potential.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They represent regions of positive electrostatic potential. dtic.mil

Neutral Regions (Green): Indicate areas with a potential close to zero.

In this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the nitrile group and over the π-systems of the phenyl rings due to their high electron density. dtic.mil The chlorine atom, despite its electronegativity, can exhibit a region of positive potential along the C-Cl bond axis, known as a σ-hole, which can participate in halogen bonding. rsc.orgmdpi.com The hydrogen atoms of the phenyl rings would represent regions of positive potential.

Illustrative MEP Values for this compound Note: The following data is illustrative. Specific values and locations require dedicated calculations.

| Region | Expected Electrostatic Potential | Predicted Reactivity |

| Nitrile Nitrogen | Highly Negative | Site for electrophilic attack |

| Phenyl Rings (π-cloud) | Negative | Site for electrophilic attack |

| Hydrogen Atoms | Positive | Site for nucleophilic attack |

| Chlorine Atom (σ-hole) | Positive | Site for nucleophilic/halogen bonding interaction |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. nih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uoc.ac.in

NBO analysis is particularly useful for quantifying intramolecular interactions, such as:

Electron Delocalization: It evaluates the extent of electron delocalization from filled "donor" NBOs (bonds or lone pairs) to empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.net

Hyperconjugation: This delocalization is quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

Hybridization and Bond Character: NBO analysis provides information about the hybridization of atoms and the nature of chemical bonds (e.g., σ vs. π character).

Illustrative NBO Donor-Acceptor Interactions for this compound Note: The following data is illustrative and represents expected strong interactions. Specific values require dedicated calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C=C) | π(C≡N) | > 15 | Intramolecular charge transfer |

| π(Phenyl) | π(C=C) | > 10 | π-conjugation |

| LP(N) | σ(adjacent C-C) | > 2 | Hyperconjugation |

| π(p-Cl Phenyl) | π(C=C) | > 10 | π-conjugation |

Photophysical and Photochemical Properties of this compound

The study of photophysical and photochemical properties of organic compounds is crucial for the development of new materials with applications in optoelectronics, sensing, and catalysis. This compound, a halogenated derivative of acrylonitrile, possesses a molecular structure that suggests the potential for interesting light-induced behaviors. This article explores the key photophysical and photochemical phenomena associated with this compound and its derivatives.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Synthon and Building Block in Complex Organic Synthesis

In the strategic planning of complex organic syntheses, known as retrosynthetic analysis, molecules are conceptually broken down into simpler fragments called synthons. wikipedia.org 3-(p-Chlorophenyl)-2-phenylacrylonitrile is a versatile building block that can be employed in the construction of more intricate molecular architectures. Its utility stems from the multiple reactive sites it possesses.

The synthesis of this compound itself, often achieved through a Knoevenagel condensation, illustrates the synthon approach. semanticscholar.org In this reaction, an active methylene (B1212753) compound (phenylacetonitrile) reacts with a carbonyl compound (p-chlorobenzaldehyde) to form the α,β-unsaturated nitrile. This highlights the fundamental synthons that constitute the molecule.

| Synthon | Synthetic Equivalent (Reagent) |

| p-Chlorobenzyl Cation (Electrophile) | p-Chlorobenzaldehyde |

| Phenyl(cyano)methyl Anion (Nucleophile) | Phenylacetonitrile (B145931) |

The compound serves as a building block for further transformations:

The Cyano Group : This group is a versatile functional handle. It can be hydrolyzed to form a carboxylic acid or reduced to an amine, enabling the introduction of new functionalities. mdpi.com The cyano group is a key structural unit in many pharmaceuticals and functional materials. mdpi.com

The Alkene Bond : The carbon-carbon double bond is electron-deficient due to the adjacent cyano group, making it susceptible to nucleophilic attack, such as Michael addition reactions. It can also participate in various cycloaddition reactions, forming the basis for new ring systems.

Aryl Rings : The phenyl and chlorophenyl groups can undergo further electrophilic aromatic substitution, allowing for the introduction of additional functional groups to modulate the molecule's properties.

The strategic use of such building blocks simplifies the synthesis of complex target molecules by assembling them from readily available and reactive intermediates. educationsource.injocpr.com

Integration into the Synthesis of Novel Heterocyclic Compounds

The acrylonitrile (B1666552) scaffold is a cornerstone in heterocyclic chemistry. nih.gov The reactivity of this compound allows it to be a key precursor for a wide array of heterocyclic systems through cyclization and multicomponent reactions (MCRs). semanticscholar.orgnih.gov MCRs are particularly efficient, as they allow for the formation of complex products from three or more starting materials in a single step, which is crucial for building libraries of novel compounds. nih.gov

The electron-deficient double bond and the nitrile group can react with various binucleophiles to construct different ring systems. Research on analogous cinnamonitrile (B126248) and cyanoacetamide derivatives demonstrates the potential pathways for this compound. nih.govekb.eg

Table of Potential Heterocyclic Syntheses

| Reactant(s) | Resulting Heterocycle Class | Reaction Type | Reference for Analogy |

|---|---|---|---|

| Hydrazine derivatives | Pyrazoles | Cyclocondensation | nih.govekb.eg |

| Amidines/Guanidine | Pyrimidines | Cyclocondensation | amazonaws.com |

| Thioamides/Thiourea | Thiazines | Cyclocondensation | amazonaws.com |

| Malononitrile/Ethyl Cyanoacetate | Pyridines | Cyclocondensation/MCR | nih.govnih.gov |

| Azides | Tetrazoles | Cycloaddition | ekb.eg |

These reactions underscore the compound's role as a versatile platform for generating diverse heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. semanticscholar.orgnih.gov

Development of Materials with Tunable Optical and Electronic Characteristics

Molecules with extended π-conjugated systems, like this compound, often exhibit interesting optical and electronic properties. buap.mx The conjugation in this molecule spans from the chlorophenyl ring, through the alkene bridge, to the phenyl ring, creating a delocalized electron system that can interact with light. These properties are critical for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs). buap.mx

Research on structurally similar π-conjugated acrylonitrile derivatives has shown that their photophysical properties can be finely tuned. buap.mx For instance, the emission color in OLEDs can be adjusted by modifying the molecular structure or the solid-state environment. buap.mx A study on (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile demonstrated that its emission could be tuned through external stimuli like acid and heat. buap.mx

The specific compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, has been the subject of theoretical and computational studies to understand the influence of its structure on material properties. buap.mx Quantitative analysis of weak non-covalent interactions using methods like Hirshfeld surface analysis provides insight into the crystal packing and its effect on the bulk optical and electronic behavior. buap.mx

The development of novel phenothiazinyl acrylonitrile hybrids further illustrates this principle. monash.edu Density Functional Theory (DFT) studies on these molecules help to correlate their structure with bonding characteristics and electronic properties, which are essential for designing materials with desired functionalities. monash.edu The strategic placement of electron-donating and electron-withdrawing groups on the acrylonitrile framework is a key strategy for tuning these characteristics for specific applications in materials science.

Q & A

Q. Table 1. Key Photophysical Properties of this compound

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Dichloromethane | 320 | 450 | 0.38 |

| Ethanol | 310 | 435 | 0.25 |

| Acidic (HCl) | 335 | 480 | 0.12 |

| Data derived from solvatochromic studies |

Q. Table 2. QSAR Descriptors for Cytotoxicity Prediction

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| LogP | +0.45 | <0.01 |

| HOMO Energy (eV) | -0.32 | <0.05 |

| Nitrile Bond Length | -0.28 | <0.05 |

| Adapted from MCF-7 cytotoxicity model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.